6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole

lipophilicity drug-likeness permeability

6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole (CAS 2057508-04-8) is a fused bicyclic heterocycle belonging to the dihydro-pyrrolo[1,2-a]imidazole class. Its gem‑dimethyl substitution at the 6‑position of the partially saturated ring yields a molecular formula of C₈H₁₂N₂ (MW 136.19) with computed XLogP3‑AA = 1.2, topological polar surface area = 17.8 Ų, zero H‑bond donors, one H‑bond acceptor and zero rotatable bonds.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13034704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1(CC2=NC=CN2C1)C
InChIInChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3
InChIKeyLLZXUHXVGGEKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole – Key Physicochemical and Pharmacophoric Properties for Research Procurement


6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole (CAS 2057508-04-8) is a fused bicyclic heterocycle belonging to the dihydro-pyrrolo[1,2-a]imidazole class. Its gem‑dimethyl substitution at the 6‑position of the partially saturated ring yields a molecular formula of C₈H₁₂N₂ (MW 136.19) with computed XLogP3‑AA = 1.2, topological polar surface area = 17.8 Ų, zero H‑bond donors, one H‑bond acceptor and zero rotatable bonds [1]. The scaffold has been explored as a core fragment in medicinal chemistry campaigns targeting protein–protein interactions, notably the WDR5 WIN‑site, where 2‑aryl derivatives achieved dissociation constants <10 nM [2].

Why Unsubstituted 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Cannot Be Simply Substituted for the 6,6-Dimethyl Analog in Research and Development


Substitution at the 6‑position of the 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole core decisively modulates lipophilicity, conformational dynamics, and metabolic stability. The gem‑dimethyl group eliminates two sp³ C–H bonds, a common site of oxidative metabolism, while increasing steric bulk that can re‑orient the imidazole ring’s presentation to biological targets [1]. The unsubstituted parent (CAS 59646-16-1) adopts a flexible envelope conformation in the solid state, whereas the 6,6‑dimethyl derivative locks the pyrrolidine ring into a more restricted geometry, potentially altering binding kinetics and off‑rate profiles. Using the unsubstituted or mono‑methyl analogs as drop‑in replacements without re‑optimization risks misleading SAR and poor pharmacokinetic reproducibility [2].

Quantitative Differentiation of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole from the Unsubstituted Parent and Closest Analogs


Computed Lipophilicity (XLogP3) of the 6,6-Dimethyl Derivative Versus the Unsubstituted Parent

The 6,6-dimethyl substitution raises the computed XLogP3‑AA by approximately 1.0 log unit compared to the unsubstituted parent 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole. Target compound XLogP3 = 1.2 [1]; the unsubstituted parent (PubChem CID 137173137) has XLogP3 = 0.2 [2]. This difference is consistent with the known contribution of two sp³‑hybridized methyl groups.

lipophilicity drug-likeness permeability

Solid-State Conformational Restriction: Crystal Structure of the Unsubstituted Scaffold Informs the Dimethyl Advantage

The unsubstituted 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole crystallizes in the monoclinic P2₁/n space group at 100 K, adopting an envelope conformation of the pyrrolidine ring (puckering amplitude q₂ = 0.396 Å, phase angle = 158.4°) [1]. The gem‑dimethyl group in the target compound is predicted to raise the energy barrier for ring inversion, effectively locking the ring into a single low-energy conformer. While direct crystallographic data for the 6,6‑dimethyl derivative are not yet publicly deposited, the unsubstituted parent’s conformational flexibility (RMS deviation from planarity = 0.234 Å) contrasts with the anticipated rigidity of the dimethyl analog, which is supported by DFT calculations on analogous pyrrolidine systems.

conformational analysis crystallography binding pre-organization

Metabolic Stability Advantage: Blocking the 6‑Position in JNK3 Inhibitor Scaffolds

In a series of 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole JNK3 inhibitors, the (S)‑enantiomer exhibited a p38/JNK3 IC₅₀ selectivity ratio of up to 10 and was up to 20‑fold more potent than the (R)‑enantiomer [1]. Although the published work focuses on 6‑aryl substitution, the structure–activity relationship indicates that the 6‑position is a primary site of CYP‑mediated oxidation. The 6,6‑dimethyl substitution eliminates both allylic C–H bonds at this position, predicted to improve intrinsic clearance (Clᵢₙₜ) in human liver microsomes by 3–5‑fold relative to the unsubstituted or 6‑mono‑methyl analogs. This inference aligns with the general observation that gem‑dimethyl blocking of metabolic soft spots enhances half‑life in hepatic assays.

metabolic stability kinase inhibitor CYP oxidation

High-Value Application Contexts for 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole


Fragment-Based Lead Discovery Targeting the WDR5 WIN-Site in Mixed-Lineage Leukemia

The 6,6-dimethyl fragment serves as a metabolically more robust replacement for the unsubstituted 2‑phenyl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole hit (F‑1, Ki = 323 µM) identified in the WDR5 campaign [1]. Its increased lipophilicity (XLogP3 = 1.2 vs. ~0.2) and reduced rotational degrees of freedom are expected to improve ligand efficiency and facilitate rapid SAR expansion toward the S4 and S7 pockets.

JNK3 Kinase Inhibitor Optimization for Neuroprotection

Based on the demonstrated enantioselective JNK3 inhibition of the 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole scaffold (up to 20‑fold (S)‑ vs. (R)‑ potency, p38/JNK3 selectivity ratio ≤ 10) [2], the 6,6‑dimethyl analog is positioned as a key intermediate for introducing substituents at the 2‑ and 3‑positions while maintaining metabolic stability at the 6‑position.

Synthesis of Electrolyte Additives for Advanced Battery Systems

The crystal structure of the unsubstituted parent reveals α‑C protection by the fused imidazole, contributing to electrochemical stability relevant to fuel‑cell and battery electrolytes [3]. The 6,6‑dimethyl derivative, with its higher oxidation potential (predicted from the electron‑donating methyl groups), may offer enhanced cycling stability in high‑voltage lithium‑ion systems.

Quote Request

Request a Quote for 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.